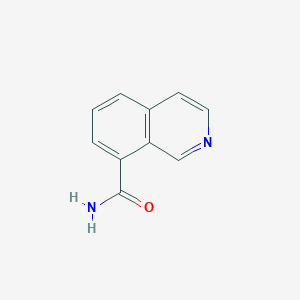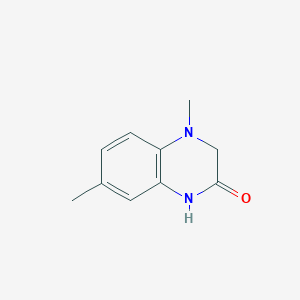
(S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a pyrrolidin-3-yloxy group attached to the pyrazole ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the pyrrolidin-3-yloxy group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methyl group or the pyrrolidin-3-yloxy group is oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the pyrazole ring or the attached groups to their reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation Products: Oxides or ketones of the methyl or pyrrolidin-3-yloxy groups.
Reduction Products: Reduced forms of the pyrazole ring or attached groups.
Substitution Products: Compounds with new functional groups replacing the original groups on the pyrazole ring.
Applications De Recherche Scientifique
(S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic regulation.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole: Lacks the (S)-configuration, which may result in different biological activities.
1-Methyl-4-(pyrrolidin-2-yloxy)-1H-pyrazole: The position of the pyrrolidin-oxy group is different, affecting its chemical and biological properties.
1-Methyl-4-(pyrrolidin-3-yloxy)-1H-imidazole: The pyrazole ring is replaced by an imidazole ring, leading to different reactivity and applications.
Uniqueness: (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is unique due to its specific stereochemistry and the presence of the pyrrolidin-3-yloxy group, which imparts distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
1-methyl-4-[(3S)-pyrrolidin-3-yl]oxypyrazole |
InChI |
InChI=1S/C8H13N3O/c1-11-6-8(5-10-11)12-7-2-3-9-4-7/h5-7,9H,2-4H2,1H3/t7-/m0/s1 |
Clé InChI |
BQZJFKSUDKBPMY-ZETCQYMHSA-N |
SMILES isomérique |
CN1C=C(C=N1)O[C@H]2CCNC2 |
SMILES canonique |
CN1C=C(C=N1)OC2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915056.png)
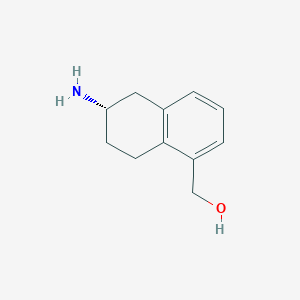
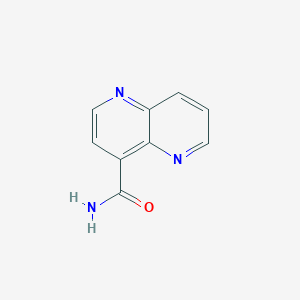
![1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride](/img/structure/B11915076.png)
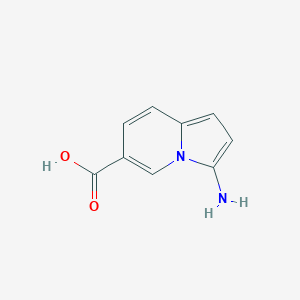
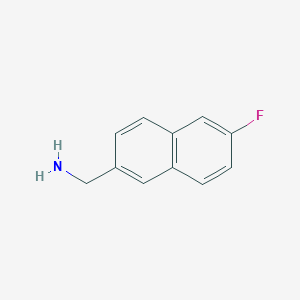

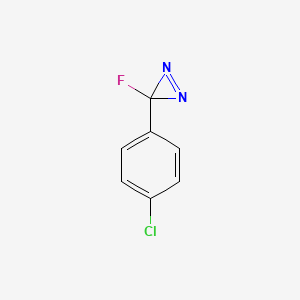
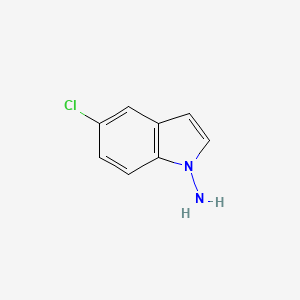

![6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915114.png)
